![molecular formula C25H20N2O2 B2422519 (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide CAS No. 328016-27-9](/img/structure/B2422519.png)
(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide
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Overview
Description
Scientific Research Applications
Fluorescence Properties and ESIPT Mechanism
The compound has been theoretically studied for its fluorescence properties and ESIPT (Excited State Intramolecular Proton Transfer) mechanism . The compound and its isomer structure have been extensively calculated, and the results better explain that both are involved in absorption, and the detection spectrum signal is emitted from a complex of the compound .
Al3+ Ion Sensor
The compound has been studied as a sensitive Al3+ ion sensor . The emission and absorption spectra are consistent with the experimental value. The calculated fluorescence value of the compound-Al structure is 460 nm .
Hydrogen Bonding Systems
The compound and its isomers are obvious hydrogen bonding systems . The excited state intramolecular proton transfer photochemical behaviors and detecting Al3+ ion photophysical changes were explained for the first time at the molecular level .
Proton Transfer Reactive Paths
To further elucidate the proton transfer reactive paths, potential energy curves (PECs) of the compound and its isomer in different electronic states have been plotted . This work proposes a reasonable explanation for the detection mechanism of the compound as a sensor .
Quantum Chemical Investigations
The compound has been synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods . The density functional theory (DFT) method is used to obtain the optimized structure .
Nonlinear Optical Properties
In organic molecules, the compound and its derivatives exhibit significant nonlinear optical properties due to their excellent characteristics such as second harmonic generation .
Mechanism of Action
Target of Action
The primary target of the compound (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide, also known as N’-[(1E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2,2-DIPHENYLACETOHYDRAZIDE, is the Al3+ ion . This ion plays a crucial role in various biological and environmental processes.
Mode of Action
The compound interacts with its target, the Al3+ ion, through a mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT) . This process involves the transfer of a proton within the molecule after it has been excited to a higher energy state. The ESIPT mechanism is responsible for the compound’s fluorescence properties, making it a sensitive sensor for the detection of Al3+ ions .
Biochemical Pathways
The compound affects the biochemical pathways related to the detection and signaling of Al3+ ions. The ESIPT mechanism, which is central to the compound’s mode of action, leads to changes in the fluorescence properties of the compound. These changes can be detected and used to infer the presence and concentration of Al3+ ions .
Pharmacokinetics
The compound’s fluorescence properties suggest that it could be used as a probe in biological systems, implying that it has the potential to be absorbed and distributed within these systems .
Result of Action
The result of the compound’s action is the emission of a fluorescence signal that can be detected and measured. This signal is directly related to the presence and concentration of Al3+ ions. The compound’s fluorescence properties change dramatically when it interacts with Al3+ ions, making it a sensitive and effective sensor for these ions .
Action Environment
The action of the compound and its efficacy as a sensor for Al3+ ions can be influenced by various environmental factors. For instance, the presence of other ions could potentially interfere with the compound’s interaction with Al3+ ions. Additionally, factors such as pH and temperature could also affect the ESIPT mechanism and, consequently, the compound’s fluorescence properties .
properties
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c28-23-16-15-18-9-7-8-14-21(18)22(23)17-26-27-25(29)24(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-17,24,28H,(H,27,29)/b26-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLBAHUYLGLYHA-YZSQISJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide |
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